molecular formula C12H14BrN5O B6448597 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine CAS No. 2549010-97-9

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine

Katalognummer B6448597
CAS-Nummer: 2549010-97-9
Molekulargewicht: 324.18 g/mol
InChI-Schlüssel: ZIRBIHBKHWJWPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, an azetidine ring, and a pyrimidine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms . Azetidines are four-membered rings containing one nitrogen atom . Pyrimidines are six-membered aromatic rings with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The bromo group attached to the pyrazole ring would be a significant electron-withdrawing group, affecting the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo group, which is a good leaving group, and the nitrogen atoms in the pyrazole, azetidine, and pyrimidine rings, which can act as nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo group would increase its molecular weight .

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have explored pyrazole derivatives for their antileishmanial potential. In a study, the synthesized compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. It was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy.

Antimalarial Properties

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a major health concern. The same study found that compounds 14 and 15 exhibited substantial inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression rate . These findings suggest potential for developing safe and effective antimalarial agents.

Antibacterial and Antifungal Activity

Pyrazole derivatives often possess antibacterial and antifungal properties. While specific data on our compound is limited, similar pyrazoline derivatives have been evaluated. Future investigations could explore its efficacy against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Aspergillus flavus and Aspergillus niger .

Inhibition of Liver Alcohol Dehydrogenase

Our compound may serve as a starting material for synthesizing other bioactive molecules. Notably, it has been investigated as an inhibitor of liver alcohol dehydrogenase . Further studies could explore its potential in alcohol metabolism-related disorders.

Neuroprotective Potential

Molecular modeling studies have highlighted the affinity of pyrazoline compounds to binding cholinesterase (AChE and BChE) active sites. These findings suggest a selective inhibition potential, making them potential neuroprotective agents for disorders like Parkinson’s disease and age-related cognitive decline .

Anti-Tubercular Activity

Although not directly studied for our compound, related pyrazolines have shown potent anti-tubercular activity against Mycobacterium tuberculosis strains. Investigating our compound’s efficacy in this context could be valuable .

Safety and Hazards

As with any chemical compound, handling “2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine” would require appropriate safety measures. The specific safety and hazards would depend on various factors including its reactivity, toxicity, and environmental impact .

Zukünftige Richtungen

The future research directions could involve exploring the biological activity of this compound and its potential applications in medicinal chemistry. Further studies could also focus on optimizing its synthesis process .

Eigenschaften

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O/c1-19-11-3-14-12(15-4-11)17-5-9(6-17)7-18-8-10(13)2-16-18/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRBIHBKHWJWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.